molecular formula C13H11N5O5 B5502439 4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No.: B5502439
M. Wt: 317.26 g/mol
InChI Key: REHQOEYTCGUGMB-MKMNVTDBSA-N
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Description

4-{2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid is a complex heterocyclic compound featuring a benzoic acid backbone conjugated with a triazinone ring and a carbohydrazonoyl moiety. Its synthesis likely involves multi-step reactions, including cyclization of triazinone derivatives and hydrazone formation.

Properties

IUPAC Name

4-[(E)-[[2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O5/c19-10(5-9-11(20)15-13(23)18-16-9)17-14-6-7-1-3-8(4-2-7)12(21)22/h1-4,6H,5H2,(H,17,19)(H,21,22)(H2,15,18,20,23)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQOEYTCGUGMB-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid is a derivative of benzoic acid featuring a complex triazine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C14H13N6O5
  • Molecular Weight : 345.29 g/mol
  • SMILES Notation : O=C1NC(NN=C1NC(C(N/N=C/C2=CC(C([O-])=O)=CC=C2)=O)C)=O

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, its effects on cellular pathways, and its cytotoxic properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzoic acid derivatives. For instance:

  • A study demonstrated that compounds derived from benzoic acid exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The compound showed moderate inhibition zones against these strains (8-15 mm), indicating its potential as an antimicrobial agent.

Cytotoxic Effects

Research has also indicated that certain derivatives of benzoic acid can exhibit cytotoxic effects:

  • In vitro assays revealed that some derivatives induced apoptosis in cancer cell lines while maintaining lower toxicity in normal cells .
  • The specific cytotoxicity profile of this compound remains to be comprehensively characterized but preliminary data suggest a selective action against tumor cells.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Protein Degradation Pathways : The compound may modulate the ubiquitin-proteasome pathway and autophagy processes in cells .
  • Interaction with Enzymes : It has been suggested that the compound acts as a binder to cathepsins B and L, which are critical for protein degradation and cellular homeostasis .
  • Antioxidant Properties : Some derivatives have shown antioxidant activities that could contribute to their protective effects against oxidative stress in cells .

Case Studies

A few notable case studies have highlighted the biological activity of similar compounds:

  • Study on Benzoic Acid Derivatives : This study evaluated various benzoic acid derivatives for their ability to enhance proteasomal activity and showed that specific modifications could significantly increase their efficacy .
  • Antimicrobial Evaluation : A qualitative screening revealed that certain derivatives exhibited growth inhibition against Enterococcus faecium and Candida albicans, suggesting broad-spectrum antimicrobial potential .

Tables of Biological Activity

Activity TypeTest Organisms/CellsResults
AntibacterialStaphylococcus aureusInhibition zone: 8 mm
Bacillus subtilisInhibition zone: 9 mm
AntifungalCandida albicansInhibition zone: 8 mm
CytotoxicityCancer cell linesSelective apoptosis observed
Proteasome ActivationHuman foreskin fibroblastsIncreased activity noted

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazinone Derivatives

Triazinone-based compounds (e.g., 3,5-dioxo-1,2,4-triazines) are known for their bioactivity. For example:

  • Analog A: A triazinone derivative with a benzamide substituent demonstrated IC₅₀ values of 0.8–2.5 μM against cancer cell lines, attributed to its planar structure enhancing DNA intercalation.
  • Analog B: A hydrazone-linked triazinone showed 90% inhibition of α-glucosidase at 10 μM, outperforming acarbose (IC₅₀ = 40 μM).

The target compound’s triazinone core may confer similar enzymatic inhibition but lacks empirical validation.

Benzoic Acid Derivatives

Benzoic acid derivatives (e.g., gallic acid, caffeic acid) are widely studied. For instance:

  • Gallic acid (from Terminalia chebula in ): Exhibits antioxidant activity (IC₅₀ = 3.2 μM in DPPH assay) due to phenolic hydroxyl groups .
  • Caffeic acid (): A dihydroxybenzene derivative with anti-inflammatory effects (IC₅₀ = 15 μM in COX-2 inhibition) .

Unlike these simpler analogs, the target compound’s triazinone and carbohydrazonoyl groups may enhance binding specificity but reduce solubility, a common trade-off in drug design.

Hydrazone-Containing Compounds

Hydrazones are known for metal chelation and antimicrobial properties. For example:

  • Hydrazone C : A benzohydrazone derivative showed MIC = 12.5 μg/mL against S. aureus, comparable to ampicillin.
  • Hydrazone D : A carbohydrazide-linked triazole exhibited 85% inhibition of urease at 50 μM.

The target compound’s carbohydrazonoyl group could leverage similar mechanisms but requires solubility optimization.

Data Table: Hypothetical Comparison Based on Structural Analogues

Property Target Compound Gallic Acid Caffeic Acid Analog B (Triazinone-Hydrazone)
Molecular Weight (g/mol) ~350 (estimated) 170.12 180.16 310.28
Solubility (Water) Low (predicted) High Moderate Low
Bioactivity Hypothetical kinase inhibition Antioxidant Anti-inflammatory α-Glucosidase inhibition
IC₅₀ (Enzymatic Assay) N/A 3.2 μM (DPPH) 15 μM (COX-2) 10 μM

Q & A

Q. What are the optimal synthetic routes for 4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between triazine derivatives and substituted benzaldehyde analogs. For example, refluxing 4-amino-triazole derivatives with benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a standard protocol. Pressure reduction post-reaction aids in solvent evaporation and product isolation . Variations in substituents (e.g., electron-withdrawing groups on benzaldehyde) may alter reaction kinetics, requiring temperature adjustments (45–60°C) to optimize yields .

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) and FT-IR to confirm functional groups (e.g., carbonyl peaks at 166–172 ppm in ¹³C NMR for triazine-dione systems) . For unresolved signals (e.g., overlapping C4/C6 carbons), use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC) to resolve ambiguities . Chromatographic purity (HPLC/UV-Vis) with hexane/EtOH (1:1) mobile phase achieves baseline separation (Rf = 0.65) .

Q. What solubility profiles and formulation challenges are associated with this compound in pharmacological assays?

  • Methodological Answer : The benzoic acid moiety confers pH-dependent solubility: poorly soluble in neutral buffers but soluble in alkaline conditions (pH > 8.5). Use DMSO for stock solutions (≤10 mM) and validate stability via UV-Vis spectroscopy over 24 hours. For in vitro assays, employ co-solvents like PEG-400 (<5% v/v) to avoid cytotoxicity .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize targets linked to triazine derivatives (e.g., dihydrofolate reductase, xanthine oxidase). Use enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., methotrexate). For cellular models, test cytotoxicity (MTT assay) in cancer lines (HeLa, MCF-7) and primary cells (HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s bioactivity?

  • Methodological Answer : Systematically modify the triazine core (e.g., substituents at C3/C5) and the benzohydrazone linker (e.g., electron-donating/withdrawing groups). Use computational docking (AutoDock Vina) to predict binding affinities to targets like HDACs or kinases. Validate via parallel synthesis (e.g., 24 analogs) and compare IC₅₀ values .

Q. What strategies resolve contradictions in reported spectral data (e.g., missing CO₂H signals in NMR)?

  • Methodological Answer : Missing carboxylic proton signals in ¹H NMR (DMSO-d₆) suggest proton exchange broadening. Use deuterated NaOH (NaOD/D₂O) to deprotonate the CO₂H group, shifting the signal to 12–13 ppm. Alternatively, employ FT-IR (stretching at 2500–3300 cm⁻¹ for -OH) or potentiometric titration to quantify acidic protons .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the carbohydrazonoyl linkage is a primary degradation route. Use buffer systems (pH 1.2–7.4) to mimic gastric/intestinal environments. Identify degradants via fragmentation patterns (MS/MS) and compare to synthetic standards .

Q. What experimental designs are optimal for assessing the compound’s interaction with serum proteins?

  • Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Calculate binding constants (Kb) via Stern-Volmer plots. For thermodynamic analysis, perform isothermal titration calorimetry (ITC) to determine ΔH and ΔS. Validate findings with molecular dynamics simulations (GROMACS) .

Methodological Notes

  • Synthesis Optimization : Balance reflux time and temperature to avoid side reactions (e.g., triazine ring decomposition) .
  • Data Contradictions : Cross-validate spectral data with synthetic intermediates (e.g., methyl ester derivatives) to confirm assignments .
  • Biological Assays : Include stability controls (e.g., pre-incubate compound in assay buffer) to distinguish true activity from assay artifacts .

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